[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate
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Overview
Description
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base . This reaction leads to the formation of pyrimidine derivatives, which can then be further modified to introduce the thiocyanate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the thiocyanate group.
Scientific Research Applications
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar pyrimidine core and exhibit various biological activities.
Pyrimidino[4,5-d][1,3]oxazine derivatives: Another class of compounds with a pyrimidine core, known for their diverse biological activities.
Uniqueness
What sets [2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate apart is its unique thiocyanate group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable compound for research and development in multiple scientific fields.
Properties
CAS No. |
7597-79-7 |
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Molecular Formula |
C7H5N3O3S |
Molecular Weight |
211.20 g/mol |
IUPAC Name |
[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate |
InChI |
InChI=1S/C7H5N3O3S/c8-3-14-2-5(11)4-1-9-7(13)10-6(4)12/h1H,2H2,(H2,9,10,12,13) |
InChI Key |
IJGWVCBCRLDAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(=O)CSC#N |
Origin of Product |
United States |
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